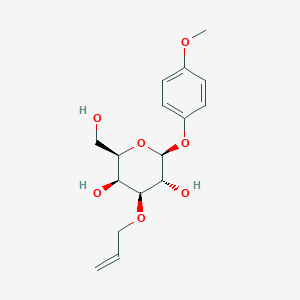

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside

Vue d'ensemble

Description

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. One common method includes the use of benzylidene as a protecting group for the 4,6-hydroxyl groups of galactopyranoside, followed by allylation at the 3-O position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction might yield alcohols or alkanes.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is being explored as a potential drug candidate due to its bioactive properties. Its unique structure allows for enhanced interaction with biological targets, which may lead to improved efficacy in treating various diseases. Research indicates that derivatives of this compound can exhibit anti-inflammatory and anti-cancer activities, making it a valuable asset in drug discovery programs.

Natural Product Synthesis

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside serves as a key intermediate in the synthesis of complex natural products. It facilitates the development of new compounds with medicinal properties by acting as a building block for glycosides and glycoconjugates. This application is particularly relevant in the field of medicinal chemistry, where the synthesis of novel therapeutic agents is crucial.

Glycosylation Reactions

The compound is extensively utilized in glycosylation reactions, which are essential for forming glycosides. These reactions are fundamental in carbohydrate chemistry, allowing researchers to study the structure and function of carbohydrates in biological systems. The ability to manipulate glycosidic linkages using this compound aids in understanding the role of carbohydrates in health and disease.

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into cellular processes and help identify potential therapeutic targets. This application is critical for advancing knowledge in areas such as enzymology and metabolic engineering.

Material Science

The unique properties of this compound make it suitable for developing advanced materials, including polymers with specific functionalities. These materials can enhance performance in various applications, such as drug delivery systems and biosensors. The integration of this compound into material science research opens avenues for innovative solutions in technology and healthcare.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Potential drug candidate with bioactive properties | Improved efficacy against diseases |

| Natural Product Synthesis | Key intermediate for synthesizing complex natural products | Development of novel therapeutic agents |

| Glycosylation Reactions | Used in glycosylation reactions to form glycosides | Understanding carbohydrate roles in biological systems |

| Biochemical Research | Investigates enzyme interactions and metabolic pathways | Insights into cellular processes and therapeutic targets |

| Material Science | Development of advanced materials with specific functionalities | Enhanced performance in drug delivery and biosensing |

Case Studies

Case Study 1: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, indicating potential use as an anti-cancer agent.

Case Study 2: Glycosylation Efficiency

Research highlighted the efficiency of this compound in facilitating glycosylation reactions under mild conditions, leading to high yields of desired glycosides which are crucial for further biological studies.

Case Study 3: Material Development

Innovations in polymer chemistry have shown that incorporating this compound into polymer matrices can enhance their mechanical properties while maintaining biocompatibility, making them suitable for biomedical applications.

Mécanisme D'action

The mechanism of action of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-beta-D-galactopyranoside: Similar structure but with additional benzylidene protection.

4-Methoxyphenyl 3-O-Allyl-2-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside: Similar structure with benzyl protection at the 2-O position.

Uniqueness

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside is unique due to its specific substitution pattern and the presence of an allyl group at the 3-O position. This unique structure allows it to interact differently with enzymes and proteins compared to other similar compounds, making it valuable for specific research applications.

Activité Biologique

4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside (CAS Number: 144985-19-3) is a compound that has garnered interest in the fields of organic chemistry and biomedicine due to its potential biological activities. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 326.34 g/mol

- Density : 1.305 g/cm³

- Melting Point : 141.0 to 145.0 °C

- Boiling Point : 538.93 °C at 760 mmHg

- Flash Point : 279.74 °C

These properties suggest that the compound is stable under various conditions, making it suitable for laboratory studies and potential applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can disrupt metabolic pathways in target organisms.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Effects

Several studies have investigated the antimicrobial activity of this compound:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various strains, including Escherichia coli and Staphylococcus aureus. For instance, a study reported a minimum inhibitory concentration (MIC) of less than 100 µg/mL against these bacteria, indicating significant antibacterial properties .

- Mechanism of Action Against Bacteria : The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis and interference with cellular processes essential for bacterial survival .

Case Studies

- Study on Antimicrobial Agents :

- In Vitro Studies :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 326.34 g/mol |

| Density | 1.305 g/cm³ |

| Melting Point | 141.0 - 145.0 °C |

| Boiling Point | 538.93 °C |

| Flash Point | 279.74 °C |

| Antimicrobial Activity (MIC) | <100 µg/mL against E. coli |

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-3-8-21-15-13(18)12(9-17)23-16(14(15)19)22-11-6-4-10(20-2)5-7-11/h3-7,12-19H,1,8-9H2,2H3/t12-,13+,14-,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDVGRALJDFCOJ-DGADGQDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573867 | |

| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144985-19-3 | |

| Record name | 4-Methoxyphenyl 3-O-prop-2-en-1-yl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.